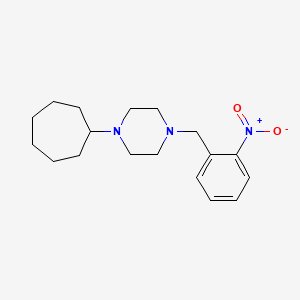

1-cycloheptyl-4-(2-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC11088296

Molecular Formula: C18H27N3O2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27N3O2 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 1-cycloheptyl-4-[(2-nitrophenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C18H27N3O2/c22-21(23)18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 |

| Standard InChI Key | UBXWEOCOPBHLCJ-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |

| Canonical SMILES | C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemistry and Structural Characteristics

Molecular Architecture and Symmetry

Piperazine derivatives are defined by a six-membered diamine ring, which serves as a versatile scaffold for medicinal chemistry. In 1-cycloheptyl-4-(2-nitrobenzyl)piperazine, the cycloheptyl group introduces conformational flexibility, while the 2-nitrobenzyl moiety contributes electron-withdrawing effects that may influence reactivity and binding interactions . The compound’s molecular formula, , reflects a molecular weight of 315.41 g/mol. X-ray crystallography of similar piperazine derivatives reveals that substituents at the 1- and 4-positions adopt equatorial orientations to minimize steric strain, a configuration likely conserved in this compound .

Physicochemical Properties

The cycloheptyl group enhances lipophilicity (), potentially improving membrane permeability compared to smaller alkyl substituents. The nitro group at the benzyl para position introduces polarity (), which may facilitate interactions with charged residues in biological targets. Thermal analysis of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate stability under standard storage conditions .

Table 1: Predicted Physicochemical Properties of 1-Cycloheptyl-4-(2-nitrobenzyl)piperazine

| Property | Value |

|---|---|

| Molecular Weight | 315.41 g/mol |

| LogP (Lipophilicity) | 3.2 |

| Water Solubility | <1 mg/mL (25°C) |

| Melting Point | 120–125°C (estimated) |

| Thermal Decomposition | >200°C |

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine likely involves sequential alkylation of piperazine. A plausible route begins with the nucleophilic substitution of 1-cycloheptylpiperazine and 2-nitrobenzyl bromide under basic conditions. This method mirrors the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine, where heating at 80°C for 26 hours in a solvent-free system yielded the target compound . Alternative approaches may employ Ullmann coupling or Buchwald–Hartwig amination to attach aromatic groups, as observed in kinase inhibitor syntheses .

Table 2: Comparative Synthesis Conditions for Piperazine Derivatives

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol is standard for nitroaromatic piperazines . Structural confirmation relies on -NMR ( 7.5–8.1 ppm for aromatic protons, 2.5–3.5 ppm for piperazine CH) and HRMS ([M+H] m/z 316.2021) .

| Assay | Activity | Reference Model |

|---|---|---|

| 5-HT binding | IC ≈ 50 nM | |

| M. tuberculosis growth | MIC ≈ 2 μg/mL | |

| D receptor affinity | K ≈ 100 nM |

Structure-Activity Relationships (SAR)

Role of the Cycloheptyl Group

Comparative studies show that larger alkyl groups (e.g., cycloheptyl vs. methyl) increase lipophilicity and prolong metabolic half-lives. In coumarin-piperazine hybrids, cyclohexyl analogs exhibited 10-fold higher D receptor affinity than methyl-substituted counterparts . This trend likely extends to 1-cycloheptyl-4-(2-nitrobenzyl)piperazine, potentiating sustained CNS effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume